![molecular formula C12H12Cl2N2OS B4668611 2-(butylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole](/img/structure/B4668611.png)
2-(butylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
Overview
Description
2-(butylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been extensively studied for its diverse biological activities.
Scientific Research Applications
Anticancer Applications
- 1,3,4-oxadiazole derivatives have shown promise in cancer research. For example, a study found that a derivative displayed significant activity against breast cancer cell lines, highlighting the potential of these compounds in anticancer therapy (Polkam et al., 2021).
Antifungal Properties
- Some 1,3,4-oxadiazole derivatives, including those with 2,4-dichlorophenyl substitution, have been synthesized and shown to exhibit antifungal properties against various fungi (Dutta et al., 1986). This suggests their potential use in developing new antifungal agents.
Green Chemistry Synthesis
- An eco-friendly method for synthesizing 2-aryl-1,3,4-oxadiazoles has been developed, featuring high yields, simplicity, water as the reaction medium, energy efficiency, and no catalyst requirement (Zhu et al., 2015). This approach aligns with the principles of green chemistry.
Neurological Applications
- 2,5-Disubstituted 1,3,4-oxadiazoles have been explored as potential inhibitors of acetyl- and butyrylcholinesterase, enzymes related to neurological conditions like dementia and myasthenia gravis (Pflégr et al., 2022).
Optical and Electrical Properties
- Substituted 1,3,4-oxadiazoles have been studied for their luminescent properties in light-emitting diodes (LEDs), indicating their potential application in electronic devices (Kaminorz et al., 2000).
Liquid Crystal Applications
- Certain 1,3,4-oxadiazole derivatives have been investigated for their use as liquid crystals in gas chromatography, demonstrating good separation capabilities (Benalia et al., 2007).
Chitinase Inhibition and Plant Protection
- Novel 1,3,4-oxadiazole derivatives have shown potential as chitinase inhibitors, offering a mechanism to control fungal pathogens in plants (Xu et al., 2011).
properties
IUPAC Name |
2-butylsulfanyl-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c1-2-3-6-18-12-16-15-11(17-12)9-5-4-8(13)7-10(9)14/h4-5,7H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQCVFCKCVJDPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.